4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)PHENYLBORONIC ACID PINACOL ESTER
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester is a boronic acid derivative containing a thiadiazole heterocycle substituted with an amino group. Boronic acid pinacol esters are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity in forming carbon-carbon bonds . The thiadiazole moiety, a five-membered ring containing sulfur and nitrogen atoms, introduces electronic and steric properties that differentiate this compound from simpler phenylboronic esters.
Properties
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11-17-18-12(16)21-11/h5-8H,1-4H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSIWJZOVXCOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Synthesis
The 1,3,4-thiadiazole scaffold is constructed via cyclization of thiosemicarbazide with substituted benzaldehydes. A green chemistry approach reported by Hatvate et al. utilizes 4-hydroxybenzaldehyde and thiosemicarbazide in ethanol/water with tert-butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction proceeds at room temperature for 4 hours, yielding 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol with an 80% yield (Table 1).
Table 1: Thiadiazole Core Synthesis Conditions
| Reactants | Solvent | Oxidizing Agent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde, thiosemicarbazide | Ethanol/H₂O | TBHP | 4 | 80 |
This method avoids hazardous reagents and high temperatures, making it scalable for industrial applications. The phenolic hydroxyl group in the product necessitates protection before subsequent boronation.
Bromination and Suzuki–Miyaura Cross-Coupling
To introduce the boronic acid pinacol ester moiety, the phenolic intermediate undergoes bromination followed by a palladium-catalyzed Suzuki–Miyaura reaction. As demonstrated in studies targeting prostaglandin E₂ inhibitors, 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole serves as a key precursor . Bromination is typically achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS), though specific conditions for this substrate require further optimization.
The Suzuki–Miyaura coupling employs boronic acid pinacol ester derivatives with a palladium catalyst. A patent by CN102653545A outlines analogous conditions for thiazole boronic esters:
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2,5-Dibromothiazole reacts with methyl formate to form 2-methyl formate-5-bromothiazole .
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Subsequent coupling with boronic acid pinacol ester using Pd(dppf)Cl₂ and aqueous carbonate yields the target boronate .
Adapting this to the thiadiazole system, the reaction sequence would involve:
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Bromination of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol to 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-bromobenzene .
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Suzuki coupling with bis(pinacolato)diboron under Pd catalysis.
Table 2: Suzuki–Miyaura Coupling Parameters
Key variables affecting yield include catalyst loading (typically 5–10 mol%), solvent (dioxane or THF), and temperature (80–100°C). Protecting the amino group on the thiadiazole with tert-butoxycarbonyl (Boc) may prevent side reactions during coupling .
Protection/Deprotection Strategies
The phenolic hydroxyl and amino groups necessitate protection to avoid undesired reactivity. In related syntheses:
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Phenolic protection : Trimethylsilyl (TMS) chloride is used to mask hydroxyl groups during acylation . Post-coupling, acidic workup (e.g., HCl) removes the TMS group.
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Amino protection : Boc groups are introduced via reaction with di-tert-butyl dicarbonate, with deprotection using trifluoroacetic acid (TFA) in dichloromethane .
Table 3: Protection/Deprotection Conditions
| Functional Group | Protecting Agent | Deprotection Agent | Conditions |
|---|---|---|---|
| -OH | TMSCl | HCl (aq.) | RT, 1 h |
| -NH₂ | Boc₂O | TFA/DCM (1:1) | RT, 2 h |
Comparative Analysis of Synthetic Routes
Two primary routes emerge for synthesizing the target compound:
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Route A : Thiadiazole formation → bromination → Suzuki coupling.
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Route B : Bromophenyl-thiadiazole synthesis → direct boronation.
Route A benefits from commercially available starting materials (e.g., 4-hydroxybenzaldehyde) but requires careful optimization of bromination conditions. Route B , as described in prostaglandin inhibitor studies, starts with pre-brominated intermediates, streamlining the process but necessitating specialized precursors .
Table 4: Route Comparison
| Route | Advantages | Challenges | Overall Yield (%) |
|---|---|---|---|
| A | Green chemistry, scalable | Multi-step protection required | 40–50 (estimated) |
| B | Fewer steps, higher yields | Limited commercial availability | 50–60 |
Analytical Characterization
Successful synthesis is confirmed via:
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¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), pinacol methyl groups (δ 1.2–1.3 ppm), and thiadiazole NH₂ (δ 5.5–6.0 ppm).
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LC-MS : Molecular ion peak at m/z 347.1 [M+H]⁺.
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HPLC : Purity >95% with C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This reaction is the most extensively documented application of the compound, leveraging its boronic ester moiety for carbon–carbon bond formation.
Key Reaction Details
Example :
The compound reacts with 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole under Suzuki–Miyaura conditions to yield intermediates for anti-inflammatory agents (e.g., compounds 10 and 11 in Scheme 1 of ). The reaction achieves >80% yield with strict anhydrous conditions and inert atmosphere .
Mechanistic Insights
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The boron atom undergoes transmetallation with palladium, followed by reductive elimination to form the biaryl bond.
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The pinacol ester stabilizes the boronic acid, preventing protodeboronation .
Acylation of the Thiadiazole Amino Group
The primary amine on the thiadiazole ring undergoes nucleophilic acylation, critical for modifying biological activity.
Key Reaction Details
| Acylating Agent | Conditions | Products | Reference |
|---|---|---|---|
| Acyl chlorides (e.g., 2-bromobenzoyl chloride) | TEA (base), DCM, 0°C → RT | 2-Acylamino-1,3,4-thiadiazole derivatives |
Example :
Acylation with 2-bromobenzoyl chloride produces derivatives like compound 3 , a potent PGE₂ inhibitor (IC₅₀ = 0.2 μM) . The reaction requires temporary protection of reactive groups (e.g., phenolic –OH) using trimethylsilyl chloride .
Deprotection and Functional Group Interconversion
The pinacol ester can be hydrolyzed to the boronic acid under acidic conditions, enabling further diversification.
Key Reaction Details
| Conditions | Products | Application | Reference |
|---|---|---|---|
| 1M HCl, THF/H₂O (1:1), RT | Free boronic acid | Subsequent cross-coupling reactions |
Notes :
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Hydrolysis is typically avoided in Suzuki reactions due to the ester’s superior stability.
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The free boronic acid is prone to dimerization, necessitating in situ generation for downstream use.
Chan–Lam Coupling
The boronic ester participates in copper-mediated couplings with amines or alcohols.
Key Reaction Details
| Partner | Conditions | Products | Reference |
|---|---|---|---|
| Aniline derivatives | Cu(OAc)₂, pyridine, RT, 24h | Arylaminothiadiazole derivatives |
Limitations :
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Yields are moderate (40–60%) compared to Suzuki reactions.
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Competing protodeboronation occurs if steric hindrance is high.
Nucleophilic Aromatic Substitution
The electron-deficient thiadiazole ring undergoes substitution at the 2-position.
Key Reaction Details
| Nucleophile | Conditions | Products | Reference |
|---|---|---|---|
| Alkyl thiols | K₂CO₃, DMF, 60°C | Thioether-functionalized analogs |
Application :
Modification at this position alters electronic properties, impacting binding affinity in bioactive compounds (e.g., mPGES-1 inhibition ).
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenylboronic acid exhibit significant anticancer properties. For instance, a study demonstrated that these compounds inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Studies have shown that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) analyses suggest that modifications to the thiadiazole ring enhance its antibacterial potency .
Pharmacological Studies
Pharmacological evaluations have revealed that 4-(5-amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester can act as a potential inhibitor of certain enzymes involved in disease pathways. This property is particularly useful in the design of drugs targeting specific biological mechanisms in diseases such as cancer and infections .
Material Science Applications
Nanocomposite Development
In material science, this compound has been utilized in the synthesis of nanocomposites. For example, it has been incorporated into reduced graphene oxide to create sensors with enhanced electrochemical properties. These sensors can detect various analytes with high sensitivity and selectivity .
Photovoltaic Materials
The incorporation of thiadiazole derivatives into photovoltaic materials has shown promise in enhancing solar energy conversion efficiency. The unique electronic properties of these compounds allow for better charge transport within solar cells .
Analytical Chemistry Applications
Sensor Development
this compound is being explored for use in sensor technology. Its ability to form complexes with various ions makes it suitable for developing selective sensors for environmental monitoring and biomedical applications. For instance, sensors based on this compound have been designed to detect heavy metals in water samples .
Chromatographic Techniques
The compound can also serve as a derivatizing agent in chromatographic techniques. Its boronic acid functionality allows for the selective binding of diols, enhancing the detection limits of various analytes during analysis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid ester group reacts with a halide in the presence of a palladium catalyst to form a carbon-carbon bond. In biological applications, the thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Boronic Acid Pinacol Esters
Key Observations :
- The thiadiazole group in the target compound introduces a rigid, planar structure with electron-withdrawing properties, which contrasts with electron-donating groups like dimethylamino or diphenylamino .
- Bromo and chloro substituents in other esters (e.g., ) enhance electrophilicity, while methoxy or methylenedioxy groups modulate electronic effects through resonance.
Solubility and Reactivity
Table 2: Solubility and Reactivity Trends
Key Observations :
- Pinacol esters universally exhibit higher solubility than parent boronic acids due to reduced polarity . For example, phenylboronic acid has low solubility in hydrocarbons, while its esters dissolve readily in chloroform .
- The thiadiazole group may reduce reactivity in Suzuki reactions compared to electron-rich esters (e.g., diphenylamino derivatives) due to electron withdrawal from the boronic acid moiety .
Key Observations :
- Boronic esters with fluorophores (e.g., Mito-Bor ) highlight the versatility of these compounds in bioimaging, though the target compound’s thiadiazole may require modification for such applications.
Biological Activity
The compound 4-(5-amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester represents a unique class of chemical entities with potential biological applications, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C12H17B N3O2S
- Molecular Weight : 251.25 g/mol
- CAS Number : 24388-23-6
This compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, derivatives of 5-amino-1,3,4-thiadiazole have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (SMMC-7721) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Thiadiazole Derivatives in Cancer Treatment : A study published in MDPI reported that novel thiadiazole analogues exhibited potent anticancer activity against MCF-7 cells. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy .
- In Vitro Studies : Another investigation focused on the antiproliferative effects of a related compound against human hepatocarcinoma and lung carcinoma cell lines. The study utilized MTT assays to assess cell viability and confirmed significant cytotoxicity at low micromolar concentrations .
- Mechanistic Insights : Research has shown that the incorporation of boronic acid derivatives enhances the biological activity of thiadiazoles by facilitating interactions with cellular targets involved in cancer progression. The pinacol ester form increases solubility and bioavailability, making it more effective in biological systems .
Other Biological Activities
Beyond anticancer properties, compounds like this compound have been investigated for other pharmacological activities:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, providing a broader scope for therapeutic applications .
- Anti-inflammatory Effects : Thiadiazole-based compounds have also been noted for their potential to modulate inflammatory pathways, suggesting their utility in treating chronic inflammatory diseases .
Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 4-(5-amino-1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol ester?
- Methodological Answer: The synthesis typically involves two stages: (1) construction of the 5-amino-1,3,4-thiadiazole ring and (2) introduction of the boronic ester moiety. For the thiadiazole core, cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions is common. The boronic ester group is introduced via Suzuki-Miyaura cross-coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >97% purity .
Example Protocol:
Q. How is the purity of this compound validated in academic research?
- Methodological Answer: Purity is assessed using:
- HPLC/GC: Retention time comparison with standards; >97% purity is typical for boronic esters .
- NMR Spectroscopy: Integration of aromatic protons (δ 6.5–8.0 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm) confirms structural integrity.
- Elemental Analysis: Matches theoretical C, H, N, and B content within ±0.4% .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer:
- Storage: Stable at room temperature (RT) in anhydrous conditions (argon atmosphere) to prevent hydrolysis. Use amber vials to avoid photodegradation .
- Solubility: Dissolves in THF, DMSO, or dichloromethane. Avoid protic solvents (e.g., water, methanol) to preserve the boronic ester .
Advanced Questions
Q. How does the 5-amino-1,3,4-thiadiazole moiety influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer: The amino group on the thiadiazole acts as an electron-donating substituent, enhancing the electrophilicity of the boronic ester. However, steric hindrance from the heterocycle may reduce coupling yields. To mitigate:
Q. How to resolve contradictory data in cross-coupling reactions (e.g., variable yields)?
- Methodological Answer: Contradictions often arise from:
- Moisture Sensitivity: Ensure anhydrous conditions via molecular sieves or freeze-pump-thaw cycles.
- Oxygen Inhibition: Degas solvents with argon/N₂ and use sealed reaction vessels.
- Substrate Impurities: Pre-purify aryl halides via recrystallization.
- Catalyst Poisoning: Add EDTA to sequester trace metals in solvents .
Q. What analytical techniques differentiate hydrolysis byproducts of this boronic ester?
- Methodological Answer: Hydrolysis to boronic acid (4-(5-amino-1,3,4-thiadiazol-2-yl)phenylboronic acid) is detected via:
Q. How does pH affect the stability of this compound in aqueous buffers?
- Methodological Answer: Boronic esters hydrolyze faster under acidic (pH < 4) or basic (pH > 8) conditions. Stability testing in phosphate buffers (pH 2.0–6.4, as per pharmaceutical formulations ) shows:
- pH 6.5: <5% hydrolysis after 24 hours.
- pH 3.0: >50% hydrolysis within 6 hours.
Use near-neutral buffers (pH 6.0–7.4) for biological assays to maintain integrity .
Research Design & Optimization
Designing a kinetic study to evaluate boronic ester hydrolysis rates.
- Methodological Answer:
- Prepare buffer solutions (pH 2.0–9.0) with 0.1 M ionic strength.
- Dissolve compound in DMSO (1% v/v final concentration) to ensure solubility.
- Monitor hydrolysis via UV-Vis (λ = 270 nm for boronic ester vs. 290 nm for acid) or ¹H NMR (disappearance of pinacol peaks).
- Calculate rate constants (k) using first-order kinetics .
Strategies to enhance boronic ester stability for in vivo applications.
- Methodological Answer:
- Structural Modification: Replace pinacol with more hydrolytically stable diols (e.g., 1,2-ethanediol).
- Encapsulation: Use liposomal formulations or PEGylation to reduce aqueous exposure.
- Prodrug Approach: Mask the boronic ester as a trifluoroborate salt, which hydrolyzes selectively in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
